molecular formula C14H14N4O3 B568781 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1351961-59-5

7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Número de catálogo: B568781
Número CAS: 1351961-59-5
Peso molecular: 286.291
Clave InChI: JVYBHXSIAJRNGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of a methoxybenzyl group and a methyl group on the pyrazolo[3,4-d]pyrimidine scaffold enhances its chemical reactivity and potential for interaction with biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring can be formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.

    Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other formylating agents to construct the pyrimidine ring.

    Introduction of Substituents: The methoxybenzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxybenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.

    Reduction: Formation of alcohols or amines from the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound is part of a larger family of pyrazolo[3,4-d]pyrimidines, which have been identified for their potential as anti-cancer agents and enzyme inhibitors. Specifically, derivatives of this compound have shown promise in targeting various biological pathways.

Cancer Treatment

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-EGFR (epidermal growth factor receptor) activity, making them potential candidates for cancer therapy. In one study, new derivatives were synthesized and tested for their ability to inhibit EGFR-TK (tyrosine kinase), which is often overexpressed in various cancers. The findings suggest that these compounds could help overcome resistance to existing FDA-approved anticancer drugs by providing a novel mechanism of action against tumor proliferation .

Enzyme Inhibition

Another notable application is the inhibition of phosphodiesterase (PDE) enzymes. A study highlighted the efficacy of pyrazolopyrimidine compounds as inhibitors of human phosphodiesterase type V (hPDE-V), which plays a role in various physiological processes including smooth muscle relaxation and platelet aggregation. The derivatives demonstrated potent anticryptosporidial activity against Cryptosporidium parvum and C. hominis, showing minimal off-target effects and rapid action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is crucial for optimizing its pharmacological properties. Variations in substituents on the benzyl group significantly influence the compound's potency against specific targets. For instance:

Substituent Effect on Activity
4-MethoxybenzylEnhanced binding affinity to EGFR
4-ChlorophenylIncreased potency against PDEs
Alkyl groupsModulation of bioavailability and solubility

This table summarizes how different substituents can modify the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.

Case Studies

Several case studies underscore the therapeutic potential of this compound:

  • EGFR Inhibition : A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-proliferative effects on cancer cell lines. The most promising candidates exhibited IC50 values in the low nanomolar range against EGFR-overexpressing cells .
  • PDE Inhibition : In vivo studies conducted on mice infected with C. parvum demonstrated that selected pyrazolopyrimidine derivatives significantly reduced parasite load while maintaining a favorable safety profile. These studies indicated a potential pathway for developing new treatments for cryptosporidiosis .

Comparación Con Compuestos Similares

Similar Compounds

    7-Benzyl-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Lacks the methoxy group, which may reduce its reactivity and biological activity.

    7-(4-Hydroxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

    7-(4-Methylbenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: The presence of a methyl group instead of a methoxy group may affect its chemical reactivity and biological properties.

Uniqueness

The presence of the methoxybenzyl group in 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione enhances its chemical reactivity and potential for biological interactions compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS Number: 1160521-51-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.

  • Molecular Formula : C20H19N5O3
  • Molecular Weight : 377.39 g/mol

Anticancer Activity

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as Toll-like receptor 7 (TLR7) agonists, which can stimulate immune responses against cancer cells. Activation of TLR7 has been associated with enhanced antitumor immunity and improved outcomes in cancer therapies .
  • Case Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds ranged from 27.6 μM to 43 μM, indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been well documented:

  • Inhibition of COX Enzymes : Compounds similar to 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine have shown to inhibit cyclooxygenase (COX) enzymes effectively. For example, certain derivatives achieved IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
  • Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that these compounds significantly reduced inflammation markers and improved overall symptoms associated with inflammatory responses.

Immunomodulatory Effects

The immunomodulatory properties of this compound are particularly noteworthy:

  • TLR7 Activation : As a TLR7 agonist, it can enhance the immune response by promoting the activation of dendritic cells and T cells. This mechanism is crucial in developing vaccines and immunotherapies for cancer treatment .
  • Combination Therapies : The compound may be used in combination with other immunotherapeutic agents to enhance efficacy against tumors by leveraging synergistic effects.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural components:

  • Substituents : Electron-donating groups such as methoxy or methyl enhance biological activity by stabilizing the active conformation of the molecule.
  • Ring Structure : The unique bicyclic structure contributes to the interaction with biological targets such as enzymes and receptors involved in inflammation and tumor progression.

Summary of Findings

Biological ActivityMechanismIC50 ValuesReferences
AnticancerTLR7 Agonist27.6 - 43 μM
Anti-inflammatoryCOX Inhibition0.04 μmol
ImmunomodulatoryImmune ActivationN/A

Propiedades

IUPAC Name

7-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBHXSIAJRNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NN=C2)N(C1=O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-hydrazinyl-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (0.45 g, 1.6 mmol) in DMF (2 mL), POCl3 (0.3 mL, 3.3 mmol) is added dropwise at 0° C. After the reaction mixture is stirred at 0° C. for 1 hour, the mixture is treated with methanol carefully to give white solid. The solid is further purified by chromatography to give 0.4 g product (Yield: 85%). 1H NMR (DMSO-d6) 153.23 (s, 3H), 3.71 (s, 3H), 5.05 (s, 2H), 6.85 and 7.31 (AB, 4H, J=11.6 Hz), 8.47 (s, 1H), 13.5 (br, 1H). MS (FAB) m/z 287.21 [M+H]+.
Name
6-hydrazinyl-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of 6-hydrazinyl-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (4.0 g, 14.5 mmol) in anhydrous DMF (200 mL) is added POCl3 (16 mL) dropwise with IPA-dry ice bath cooling. After the completion of the addition, the mixture is allowed to warm up to room temperature and stirred at r.t. overnight. DMF is removed under reduced pressure, and the residue is treated with cold water very carefully. The generated precipitate is filtered, washed with water to give pure product as white solids (3.74 g, yield: 90%). MS (ESI) m/z 287.1 [M+H]+
Name
6-hydrazinyl-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
90%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.